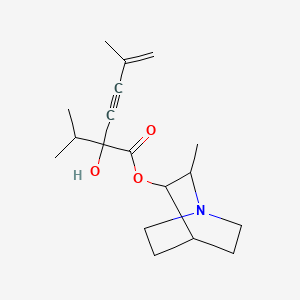

2-Methyl-3-quinuclidyl isopropyl(3-methyl-but-1-yn-3-enyl)glycolate

Description

2-Methyl-3-quinuclidyl isopropyl(3-methyl-but-1-yn-3-enyl)glycolate is a quinuclidine-based ester characterized by a glycolate backbone substituted with an isopropyl group and a 3-methyl-but-1-yn-3-enyl moiety. This compound shares functional group similarities with anticholinergic agents (e.g., β-quinuclidinyl benzilate) and glycolate esters used in pharmaceutical formulations, though its specific applications remain underexplored in the provided literature.

Properties

CAS No. |

101564-58-3 |

|---|---|

Molecular Formula |

C18H27NO3 |

Molecular Weight |

305.4 g/mol |

IUPAC Name |

(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-5-methyl-2-propan-2-ylhex-5-en-3-ynoate |

InChI |

InChI=1S/C18H27NO3/c1-12(2)6-9-18(21,13(3)4)17(20)22-16-14(5)19-10-7-15(16)8-11-19/h13-16,21H,1,7-8,10-11H2,2-5H3 |

InChI Key |

TWWTYALAPBHYRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C2CCN1CC2)OC(=O)C(C#CC(=C)C)(C(C)C)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

- Preparation of the quinuclidine core or its derivative (3-quinuclidinol)

- Synthesis of the glycolate ester moiety bearing the isopropyl and 3-methyl-but-1-yn-3-enyl substituents

- Coupling of the quinuclidine moiety with the glycolate ester via esterification or transesterification

Preparation of the Quinuclidine Core

The quinuclidine nucleus, specifically 3-quinuclidinol (3-hydroxyquinuclidine), is a crucial intermediate. It can be synthesized by known methods involving:

- Cyclization and alkylation reactions starting from bicyclic amine precursors

- Purification to obtain the 3-hydroxy derivative essential for ester formation

Synthesis of the Glycolate Ester Precursor

The glycolate ester bearing the isopropyl and 3-methyl-but-1-yn-3-enyl substituents is typically prepared by:

- Constructing the 3-methyl-but-1-yn-3-enyl side chain via alkyne chemistry, such as alkylation of propargyl derivatives

- Esterification of the corresponding hydroxy acid or acid chloride with isopropanol or isopropyl derivatives to form the glycolate ester intermediate

Coupling Reaction: Esterification / Transesterification

The final step involves coupling 3-quinuclidinol with the prepared glycolate ester derivative. Literature and patent sources indicate that this can be achieved by:

- Reacting 3-quinuclidinol with an activated ester such as a methyl or phenyl glycolate ester in an anhydrous inert solvent (e.g., normal heptane)

- Using catalytic amounts of metallic sodium (7–15 mol%) to facilitate transesterification

- Maintaining reaction temperatures at reflux for 2.5 to 24 hours with vigorous stirring to drive the reaction to completion

- Removing the byproduct alcohol (e.g., methanol) by distillation to shift equilibrium

This method is advantageous as a single-stage reaction without the need for elaborate equipment and provides high yields (up to 94%) of the quinuclidinyl glycolate ester product.

Detailed Reaction Conditions and Data

| Step | Reagents/Conditions | Notes | Yield/Outcome |

|---|---|---|---|

| Preparation of 3-quinuclidinol | Alkylation and cyclization of bicyclic amines | Purification required | High purity 3-quinuclidinol |

| Synthesis of glycolate ester | Esterification of hydroxy acid or acid chloride with isopropanol; alkyne side chain construction via alkylation | Control of alkyne and alkene geometry critical | Pure glycolate ester intermediate |

| Coupling (transesterification) | 3-quinuclidinol + methyl/phenyl glycolate ester, normal heptane solvent, 7–15 mol% metallic sodium, reflux 2.5–24 h | Vigorous stirring, removal of methanol by distillation | 94% yield, high purity product |

Mechanistic Insights

- The transesterification reaction proceeds via nucleophilic attack of the 3-quinuclidinol hydroxyl group on the ester carbonyl of the glycolate ester.

- Metallic sodium acts as a base catalyst, generating the alkoxide intermediate that facilitates ester exchange.

- Removal of the liberated alcohol (methanol) by distillation drives the reaction equilibrium toward product formation.

- The quinuclidine nitrogen remains unreacted, preserving the bicyclic amine structure essential for biological activity.

Comparative Notes on Related Compounds

- The preparation method is analogous to that of 3-quinuclidinyl benzilate , where methyl benzilate is reacted with 3-quinuclidinol under similar conditions.

- Variations in the ester substituents (e.g., phenyl vs. isopropyl, alkynyl vs. alkyl side chains) require tailored synthesis of the glycolate ester intermediate but follow the same coupling strategy.

- The presence of the alkyne and alkene functionalities in the side chain necessitates careful control of reaction conditions to avoid side reactions such as oxidation or polymerization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-quinuclidyl isopropyl(3-methyl-but-1-yn-3-enyl)glycolate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Methyl-3-quinuclidyl isopropyl(3-methyl-but-1-yn-3-enyl)glycolate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in studies of enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-quinuclidyl isopropyl(3-methyl-but-1-yn-3-enyl)glycolate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Quinuclidine-Based Esters

β-Quinuclidinyl Benzilate (QNB)

- Structural Similarities : Both compounds feature a quinuclidine ring linked to an ester group. QNB contains a benzilate ester (diphenylglycolate), whereas the target compound uses an isopropyl-substituted glycolate ester with an alkyne-containing side chain .

- Functional Differences: QNB is a potent anticholinergic agent, binding muscarinic acetylcholine receptors. The isopropyl and alkyne groups in the target compound likely increase lipophilicity compared to QNB’s aromatic benzilate group, impacting membrane permeability and bioavailability.

Table 1: Key Properties of Quinuclidine Derivatives

| Property | 2-Methyl-3-quinuclidyl isopropyl(...)glycolate | β-Quinuclidinyl Benzilate (QNB) |

|---|---|---|

| Molecular Weight | Not reported | 337.38 g/mol |

| Ester Group | Isopropyl glycolate | Benzilate (diphenylglycolate) |

| Functional Substituents | 3-methyl-but-1-yn-3-enyl | None |

| Biological Activity | Undocumented | Anticholinergic |

Glycolate Derivatives

Sodium Glycolate and Related Esters

- Spectroscopic Behavior : ATR-FTIR studies show glycolate’s pH-dependent spectral shifts (1078 cm⁻¹ at high pH → 1093 cm⁻¹ at low pH), attributed to protonation state changes . The target compound’s glycolate ester may exhibit similar shifts, affecting analytical detection in varying environments.

- Reactivity : Glycolate reacts with permanganate under basic conditions, suggesting the target compound may also undergo oxidation, though its alkyne group could introduce additional reactivity (e.g., cycloaddition or polymerization) .

Sodium Starch Glycolate (SSG)

Table 2: Glycolate-Based Compound Comparisons

| Property | 2-Methyl-3-quinuclidyl isopropyl(...)glycolate | Sodium Starch Glycolate (SSG) | Sodium Glycolate |

|---|---|---|---|

| Primary Use | Undocumented (potential active ingredient) | Excipient (disintegrant) | pH adjuster |

| Key Functional Groups | Quinuclidine, alkyne, isopropyl | Polysaccharide backbone | Carboxylate |

| Stability in Acidic pH | Likely ester hydrolysis | Stable | Protonation shift |

Analytical Characterization

- ATR-FTIR : Glycolate’s pH-dependent IR shifts () suggest the target compound’s ester carbonyl peak (~1740 cm⁻¹) may also vary with protonation, complicating spectral interpretation in biological matrices .

- Chromatography : Sodium glycolate’s interaction with permanganate () implies HPLC methods with oxidative detectors might be suitable for analyzing the target compound’s degradation products .

Biological Activity

2-Methyl-3-quinuclidyl isopropyl(3-methyl-but-1-yn-3-enyl)glycolate, also known by its CAS number 101564-58-3, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 305.41 g/mol. It has a density of 1.1 g/cm³ and a boiling point of 413.4ºC at 760 mmHg .

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₇NO₃ |

| Molecular Weight | 305.41 g/mol |

| Density | 1.1 g/cm³ |

| Boiling Point | 413.4ºC |

| Flash Point | 203.8ºC |

| LogP | 1.9168 |

Research indicates that compounds similar to this compound may exhibit significant biological activities through various mechanisms:

- Cytokine Inhibition : The compound has been studied for its potential as a cytokine inhibitor, which can modulate immune responses in conditions such as autoimmune diseases and inflammatory disorders .

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, although detailed mechanisms remain to be elucidated.

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

Case Studies

- Cytokine-Mediated Disorders : A study involving low molecular weight compounds similar to this glycolate demonstrated effectiveness in reducing inflammatory markers in models of Crohn's disease and multiple sclerosis .

- Neuroprotection : Research into related compounds highlighted their ability to reduce neuronal apoptosis in vitro, suggesting that the quinuclidinyl structure may contribute to neuroprotective effects .

Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

- Autoimmune Diseases : Its role as a cytokine inhibitor positions it as a candidate for treating autoimmune conditions.

- Inflammatory Disorders : The compound could be beneficial in managing chronic inflammatory diseases due to its potential anti-inflammatory properties.

- Neurodegenerative Diseases : With neuroprotective properties, it may serve as a therapeutic agent for conditions like Alzheimer's disease.

Q & A

Basic: What are the optimal synthetic pathways for 2-methyl-3-quinuclidyl isopropyl(3-methyl-but-1-yn-3-enyl)glycolate, and how can yield be improved?

Methodological Answer:

To optimize synthesis, employ a stepwise approach:

- Step 1: Use computational tools (e.g., DFT calculations) to model steric and electronic interactions in the quinuclidine core, which may hinder coupling reactions .

- Step 2: Screen catalysts (e.g., palladium-based systems) for the alkyne-isopropyl coupling step, leveraging kinetic studies to identify rate-limiting steps .

- Step 3: Apply fractional factorial design to test variables (temperature, solvent polarity, stoichiometry) and identify interactions affecting yield. Data from orthogonal HPLC analyses (C18 columns, UV detection at 254 nm) should guide purity assessment .

- Step 4: Scale-up using membrane separation technologies (e.g., nanofiltration) to isolate intermediates, as described in RDF2050104 .

Basic: What analytical techniques are most reliable for characterizing the stereochemistry of this compound?

Methodological Answer:

Combine chiral resolution and spectroscopic methods:

- Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak IA) with heptane/ethanol gradients to resolve enantiomers. Validate with circular dichroism (CD) spectroscopy .

- X-ray Crystallography: Co-crystallize with a heavy-atom derivative (e.g., bromine-substituted analogs) to resolve the quinuclidine ring’s conformation .

- NMR NOE Experiments: Conduct 2D NOESY to confirm spatial proximity of methyl groups on the isopropyl and but-1-yn-3-enyl moieties .

Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., muscarinic receptors)?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to simulate binding to the M3 muscarinic receptor (PDB ID: 4U15). Prioritize flexible side-chain residues (e.g., Tyr506) for induced-fit modeling .

- MD Simulations: Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of hydrogen bonds between the glycolate ester and Asp147 .

- Free Energy Perturbation (FEP): Quantify binding affinity changes upon methyl group substitution at the quinuclidine nitrogen. Validate with in vitro radioligand displacement assays .

Advanced: What strategies resolve contradictions in toxicity data between in vitro and in vivo studies?

Methodological Answer:

Address discrepancies via mechanistic toxicology:

- Step 1: Compare metabolic stability using liver microsomes (human vs. rodent) to identify species-specific CYP450 oxidation of the alkyne group .

- Step 2: Apply physiologically based pharmacokinetic (PBPK) modeling to simulate tissue distribution, focusing on blood-brain barrier penetration .

- Step 3: Use transcriptomics (RNA-seq) to assess off-target effects in neuronal cell lines, correlating with in vivo histopathology .

Advanced: How can environmental degradation pathways of this compound be studied under varied conditions?

Methodological Answer:

- Photolysis Studies: Expose aqueous solutions to UV-C light (254 nm) and monitor degradation via LC-QTOF-MS. Identify radicals with spin-trapping agents (e.g., TEMPO) .

- Hydrolysis Profiling: Test pH-dependent stability (pH 3–10) at 37°C. Use ¹H NMR to track ester cleavage and quinuclidine ring opening .

- Soil Microcosm Experiments: Incubate with loamy soil and analyze metabolites via non-targeted GC-MS. Correlate half-life with microbial diversity (16S rRNA sequencing) .

Basic: What are the critical purity thresholds for this compound in receptor-binding assays?

Methodological Answer:

- Threshold: ≥98% purity (HPLC area percent) to avoid off-target effects.

- Method:

- Use orthogonal methods: Reverse-phase HPLC (C18, 0.1% TFA gradient) and ion-exchange chromatography .

- Quantify trace impurities (e.g., residual isopropyl alcohol) via headspace GC-MS with internal standardization .

Advanced: How does the compound’s stereoelectronic profile influence its stability in aqueous buffers?

Methodological Answer:

- Electronic Analysis: Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian09 to predict susceptibility to nucleophilic attack at the ester carbonyl .

- Steric Effects: Map solvent-accessible surface area (SASA) around the quinuclidine nitrogen to assess steric shielding of hydrolysis-prone sites .

- Experimental Validation: Conduct accelerated stability studies (40°C/75% RH) and compare degradation kinetics of enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.